Ripretinib - 1442472-39-0

Ripretinib

Catalog Number: EVT-280730
CAS Number: 1442472-39-0
Molecular Formula: C24H21BrFN5O2
Molecular Weight: 510.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ripretinib (DCC-2618) is a novel, orally administered, tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of advanced gastrointestinal stromal tumors (GISTs). [, ] It is classified as a type II kinase inhibitor, distinguished by its ability to bind to the inactive conformation of kinase enzymes. [] This binding mode grants ripretinib a broader spectrum of activity against both primary and secondary mutations in KIT and platelet-derived growth factor receptor α (PDGFRA) compared to type I kinase inhibitors. [, ] Ripretinib is specifically designed to inhibit a wide range of KIT and PDGFRA mutations commonly found in GISTs, including primary mutations in KIT exons 9, 11, 13, 14, 17, and 18, as well as PDGFRA exon 18 mutations. [, ] In scientific research, ripretinib serves as a valuable tool for investigating the molecular mechanisms underlying GIST pathogenesis and drug resistance, while also paving the way for the development of more effective targeted therapies. [, ]

Synthesis Analysis

While the details of ripretinib's synthesis are not extensively discussed in the provided literature, one study mentions the potential for mutagenic impurities (PMIs) arising from starting materials, reagents, and intermediates during the synthesis process. [] This study specifically highlights four intermediate impurities containing primary aromatic amine and aldehyde groups, which raise concerns due to their potential mutagenicity. [] The synthesis process is subject to strict control and monitoring to minimize the presence of such PMIs. [] Further research may explore alternative synthetic routes and optimization strategies to ensure the production of high-purity ripretinib while minimizing potential hazards.

Mechanism of Action

Ripretinib exerts its antitumor activity by acting as a "switch-control" inhibitor of both KIT and PDGFRA kinases, targeting a broad range of primary and secondary mutations in these oncoproteins. [, , ] Unlike type I kinase inhibitors that bind to the active conformation of kinases, ripretinib specifically targets the inactive conformation of KIT and PDGFRA, inhibiting their kinase activity and downstream signaling pathways. [, ] This unique mechanism of action contributes to ripretinib's efficacy against a wide spectrum of mutations, including those that confer resistance to other TKIs. [, , ] By inhibiting KIT and PDGFRA, ripretinib disrupts crucial signaling pathways involved in tumor cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth suppression or regression. [, ]

Applications

Ripretinib's primary application in scientific research lies in preclinical and clinical studies evaluating its efficacy and safety in treating advanced GISTs. [, ] The pivotal phase III INVICTUS trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients receiving ripretinib compared to placebo in the fourth-line setting. [, , , ] This led to its approval by the Food and Drug Administration for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors, including imatinib. [, , ]

Furthermore, ripretinib is under investigation as a second-line therapy for advanced GIST in the phase III INTRIGUE trial, comparing it to sunitinib. [, , , ] Although INTRIGUE did not demonstrate ripretinib's superiority in terms of PFS, it showed comparable efficacy to sunitinib and a more favorable safety profile. [, , ]

Ripretinib is also being investigated in combination with other targeted therapies, such as MEK inhibitors, to enhance its antitumor activity and overcome resistance mechanisms. [] Preclinical studies have shown synergistic effects between ripretinib and MEK inhibitors in inducing apoptosis and preventing growth of resistant colonies in both imatinib-sensitive and -resistant GIST cell lines. [] This finding provides a rationale for further clinical evaluation of this combination strategy.

Future Directions
  • Optimizing treatment strategies: Further clinical trials are needed to determine the optimal sequencing of ripretinib in the GIST treatment paradigm, including its potential role in earlier lines of therapy and combination with other targeted agents. [, ]
  • Identifying biomarkers for response and resistance: Research efforts should focus on identifying predictive biomarkers to stratify patients who are most likely to benefit from ripretinib treatment and develop effective strategies to overcome resistance mechanisms. [, , , ]
  • Expanding clinical applications: Ripretinib's broad-spectrum activity against KIT and PDGFRA mutations may also warrant its exploration in other malignancies driven by these oncoproteins, such as systemic mastocytosis. []
  • Developing next-generation inhibitors: Further research should focus on developing next-generation KIT inhibitors that can overcome resistance conferred by KIT ATP-binding pocket/activation loop mutations, potentially targeting novel binding sites or utilizing different mechanisms of action. []

DP-5439

Compound Description: DP-5439 is the primary active metabolite of ripretinib. Like ripretinib, it is primarily cleared through CYP3A4/5 metabolism. Studies have investigated the impact of strong CYP3A inhibitors and inducers on its pharmacokinetics.

Imatinib

Compound Description: Imatinib is a first-line tyrosine kinase inhibitor used in GIST treatment, primarily targeting KIT and PDGFRA. While initially effective, GIST often develops resistance to imatinib, leading to disease progression.

Sunitinib

Compound Description: Sunitinib is a multitargeted tyrosine kinase inhibitor approved for advanced GIST after imatinib failure. It exhibits activity against a narrower range of KIT/PDGFRA mutations compared to ripretinib.

Relevance: Sunitinib serves as a relevant comparator to ripretinib in second-line and later-line treatment of GIST. Studies like INTRIGUE directly compared the efficacy and safety of ripretinib and sunitinib, highlighting ripretinib's potential advantages in terms of safety and tolerability, although it did not demonstrate superiority in progression-free survival in the overall patient population.

Regorafenib

Compound Description: Regorafenib is another multikinase inhibitor approved for advanced GIST after failure of imatinib and sunitinib. It's often used before ripretinib in the treatment sequence for advanced GIST.

Avapritinib

Compound Description: Avapritinib is a highly selective KIT/PDGFRA inhibitor with strong activity against PDGFRA D842V mutations and specific KIT exon 17 mutations. It's approved for GIST with PDGFRA exon 18 mutations and is being investigated in other settings.

Relevance: Avapritinib and ripretinib represent newer agents in the GIST treatment landscape. While they share some overlapping activity against KIT mutations, their specific targets and approval indications differ, leading to potential sequencing considerations in the treatment of GIST. Recent research explored the efficacy of using ripretinib after avapritinib, and vice versa, suggesting that both drugs remain effective options even after the other has been utilized.

Trametinib

Compound Description: Trametinib is a selective MEK inhibitor. Preclinical studies demonstrated synergy between trametinib and ripretinib in inducing apoptosis and suppressing colony formation in GIST and systemic mastocytosis cell lines, suggesting a potential therapeutic strategy for overcoming resistance mechanisms.

Properties

CAS Number

1442472-39-0

Product Name

Ripretinib

IUPAC Name

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea

Molecular Formula

C24H21BrFN5O2

Molecular Weight

510.4 g/mol

InChI

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)

InChI Key

CEFJVGZHQAGLHS-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

DCC-2618; DCC 2618; DCC2618; Ripretinib;

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.